molecular formula C10H14FN B15237715 (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine

Cat. No.: B15237715
M. Wt: 167.22 g/mol
InChI Key: DOQFVLMRSNRSIZ-JTQLQIEISA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Enzymatic Resolution: Employing enzymes such as lipases or transaminases to achieve enantioselective synthesis.

    Purification: High-performance liquid chromatography (HPLC) or crystallization techniques to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(4-Fluorophenyl)propan-1-amine: A structurally similar compound lacking the methyl group.

    1-(5-Fluoro-2-chlorophenyl)propan-1-amine: A compound with a chlorine atom instead of a methyl group.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine is unique due to the presence of both the fluorine and methyl groups, which confer specific steric and electronic properties. These properties influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable tool in medicinal chemistry and other research fields.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1

InChI Key

DOQFVLMRSNRSIZ-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)C)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)N

Origin of Product

United States

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